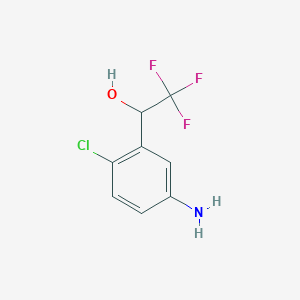

1-(5-Amino-2-chlorophenyl)-2,2,2-trifluoroethanol

Description

Properties

IUPAC Name |

1-(5-amino-2-chlorophenyl)-2,2,2-trifluoroethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF3NO/c9-6-2-1-4(13)3-5(6)7(14)8(10,11)12/h1-3,7,14H,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVUFRXBHXKLBLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(C(F)(F)F)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Amino-2-chlorophenyl)-2,2,2-trifluoroethanol can be synthesized through several methods, including:

Halogenation and Amination: Starting with 2-chlorophenol, the compound undergoes halogenation to introduce the trifluoroethanol group, followed by amination to add the amino group.

Trifluoromethylation: This involves the trifluoromethylation of 5-amino-2-chlorophenol using reagents like trifluoromethyl iodide in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of specialized reactors and controlled conditions to ensure high yield and purity. The process may involve continuous flow chemistry to optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Amino-2-chlorophenyl)-2,2,2-trifluoroethanol can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The nitro group can be reduced to an amine.

Substitution: The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Typical reagents include iron powder and hydrogen gas (H2).

Substitution: Reagents like sodium hydroxide (NaOH) and various halides can be used.

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Amine derivatives.

Substitution: Various halogenated compounds.

Scientific Research Applications

Inhibitors of Tryptophan Hydroxylase (TPH)

One of the primary applications of this compound is in the development of inhibitors for TPH, particularly TPH1 and TPH2. These enzymes are crucial in serotonin biosynthesis, which has implications for treating various diseases including gastrointestinal disorders, cardiovascular diseases, and cancer. The synthesis of derivatives like 1-(5-chloro-[1,1′-biphenyl]-2-yl)-2,2,2-trifluoroethanol has shown potential as effective TPH inhibitors .

Anticancer Properties

Recent studies have indicated that compounds related to 1-(5-Amino-2-chlorophenyl)-2,2,2-trifluoroethanol exhibit significant cytotoxic effects against cancer cell lines. For example, derivatives with trifluoroethoxy groups have demonstrated enhanced anti-cancer activity by inducing apoptosis in glioblastoma cells. This is supported by assays showing a reduction in cell viability and increased DNA fragmentation in treated cells .

Synthesis of Complex Organic Molecules

The compound serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows it to participate in various coupling reactions under Suzuki coupling conditions, facilitating the creation of biphenyl derivatives that are valuable in pharmaceuticals and agrochemicals .

Development of Fluorinated Compounds

Fluorinated compounds are known for their unique properties such as increased metabolic stability and bioactivity. The presence of trifluoroethanol moieties enhances the lipophilicity and overall pharmacokinetic profile of drugs. This makes this compound a critical building block in the design of novel fluorinated pharmaceuticals .

Case Studies

Mechanism of Action

The mechanism by which 1-(5-Amino-2-chlorophenyl)-2,2,2-trifluoroethanol exerts its effects involves its interaction with molecular targets and pathways. The trifluoroethanol group enhances the compound's ability to penetrate biological membranes, while the amino and chlorine groups provide specific binding sites for enzymes and receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituent patterns, aromatic systems, and functional groups, leading to differences in physicochemical properties and applications. Below is a comparative analysis:

Functional Group Variations

1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone hydrochloride

- Molecular Formula: C₈H₆Cl₂F₃NO

- Key Differences : Replaces the hydroxyl (-OH) group with a ketone (-C=O) and includes an additional chlorine atom.

- Impact : The ketone group reduces hydrogen-bonding capacity, altering solubility and reactivity. This compound serves as a synthetic intermediate for antiviral agents like odanacatib .

- Similarity Score : 0.77 (based on structural alignment) .

1-(9-Anthryl)-2,2,2-trifluoroethanol

Substituent Position and Electronic Effects

1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanol

- Molecular Formula : C₈H₅Cl₂F₃O

- Key Differences : Features two chlorine atoms at positions 3 and 5 on the phenyl ring.

- Impact : Electron-withdrawing chlorine groups increase lipophilicity and may enhance binding to hydrophobic targets, suggesting utility in agrochemicals .

1-(2-Bromophenyl)-2,2,2-trifluoroethanol

- Molecular Formula : C₈H₆BrF₃O

- Key Differences : Bromine replaces chlorine at position 2.

Aromatic System Modifications

1-(2-Chloro-4-pyridyl)-2,2,2-trifluoroethanol

Physicochemical and Spectroscopic Properties

Solubility and Reactivity

- The amino group in the target compound increases polarity compared to non-amino analogs (e.g., 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanol), enhancing solubility in polar solvents like ethanol or DMSO .

- The trifluoroethanol moiety shares hydrogen-bond donor properties with the parent solvent 2,2,2-trifluoroethanol, but aromatic substituents dominate its reactivity .

Spectroscopic Behavior

- Torsional transitions in 2,2,2-trifluoroethanol derivatives (e.g., CF₃CH₂OH) have been studied via rotational spectroscopy. The target compound’s amino and chloro substituents likely perturb torsion energy levels compared to deuterated or non-substituted analogs .

Biological Activity

1-(5-Amino-2-chlorophenyl)-2,2,2-trifluoroethanol is a compound of interest due to its potential biological activities, particularly as a precursor for various pharmaceutical agents. This article reviews the biological activity associated with this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

The compound features a trifluoroethanol moiety which contributes to its unique chemical behavior. The synthesis typically involves coupling reactions that can yield various derivatives with significant biological implications. For instance, it can be synthesized through reactions involving chloro-substituted heteroaromatic compounds and alcohols under specific conditions such as Suzuki coupling .

1. Inhibition of Tryptophan Hydroxylase (TPH)

One of the primary biological activities of this compound is its role as an inhibitor of tryptophan hydroxylase (TPH), particularly TPH1. TPH is crucial for serotonin biosynthesis, and its inhibition can lead to decreased serotonin levels in peripheral tissues. This mechanism is significant in treating conditions such as gastrointestinal disorders and certain cancers .

2. Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. In studies assessing the activity against various pathogens, certain derivatives demonstrated moderate effectiveness against Gram-positive bacteria like Staphylococcus aureus and fungi such as Candida albicans . However, the effectiveness against Gram-negative bacteria was notably less.

Case Study 1: TPH Inhibition

A study focused on the synthesis of TPH inhibitors highlighted how derivatives of this compound were tested in vivo for their ability to modulate serotonin levels. Results showed a significant reduction in peripheral serotonin levels in animal models treated with these compounds .

Case Study 2: Antimicrobial Testing

In another investigation into antimicrobial efficacy, derivatives were tested against a panel of microorganisms. The results indicated that while some compounds had no activity against E. coli, one derivative exhibited weak activity against S. aureus and was comparable to existing treatments . This study underscores the potential for developing new antimicrobial agents based on this compound's structure.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(5-Amino-2-chlorophenyl)-2,2,2-trifluoroethanol, and how can intermediates be characterized?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as halogenation, amination, and trifluoroethanol group introduction. For example, intermediates like 5-Amino-2-chlorophenyl derivatives can be synthesized via nucleophilic substitution or catalytic amination. Characterization often employs HPLC-MS for purity assessment and NMR (¹H/¹³C) for structural confirmation. Key intermediates should be analyzed using FT-IR to track functional groups (e.g., -NH₂, -Cl, -CF₃) .

Q. What spectroscopic techniques are critical for verifying the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (5-Amino-2-chlorophenyl) and trifluoroethanol groups. The -CF₃ group’s electron-withdrawing effect causes distinct splitting patterns in aromatic signals .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolve ambiguities in stereochemistry or substituent positioning, as demonstrated for structurally similar compounds in crystallography studies .

Q. How should researchers handle safety risks associated with this compound?

- Methodological Answer :

- Use fume hoods and PPE (gloves, goggles) due to potential toxicity of chlorinated and fluorinated groups.

- Refer to safety protocols for analogous compounds (e.g., 2,2,2-Trifluoroethanol in ), which highlight flammability and reactivity risks.

- Implement emergency procedures like neutralization with weak bases for spills and immediate medical consultation for exposure .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the final synthesis step?

- Methodological Answer :

- Catalyst Screening : Test palladium or copper catalysts for amination efficiency.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates.

- Temperature Control : Maintain reflux conditions (e.g., 80–100°C) to accelerate esterification or substitution reactions, as seen in trifluoroethanol derivatization .

- In-line Analytics : Use HPLC-PDA to monitor reaction progress and adjust parameters in real-time .

Q. How can contradictions in spectral data (e.g., NMR vs. computational predictions) be resolved?

- Methodological Answer :

- DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate assignments.

- 2D NMR Techniques : Use COSY and NOESY to resolve overlapping signals in the aromatic region, particularly for the 5-Amino-2-chlorophenyl moiety .

- Cross-Validation : Replicate spectral data with independent labs or reference databases like NIST Chemistry WebBook .

Q. What strategies are effective for scaling up synthesis while maintaining purity?

- Methodological Answer :

- Continuous Flow Reactors : Reduce side reactions and improve heat dissipation, as applied in industrial esterification processes .

- Crystallization Techniques : Use gradient cooling or anti-solvent addition to isolate high-purity product.

- Quality Control : Implement GC-MS for batch consistency and ICP-OES to detect trace metal contaminants from catalysts .

Q. How can computational modeling aid in predicting the compound’s reactivity or biological activity?

- Methodological Answer :

- Molecular Docking : Screen for potential binding to biological targets (e.g., enzymes) using software like AutoDock.

- QSAR Studies : Correlate substituent effects (e.g., -Cl, -CF₃) with bioactivity using quantitative structure-activity relationship models.

- ADMET Prediction : Use tools like SwissADME to estimate pharmacokinetic properties (e.g., solubility, metabolic stability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.